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green fluorescent protein - 147336-22-9

green fluorescent protein

Catalog Number: EVT-1516742
CAS Number: 147336-22-9
Molecular Formula: C9H14N2
Molecular Weight: 0
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Product Introduction

Source

Green fluorescent protein was first identified in the jellyfish Aequorea victoria, where it plays a role in bioluminescence. The protein was characterized by Osamu Shimomura, who found that it could fluoresce when exposed to certain wavelengths of light, particularly around 395 nm for excitation and 509 nm for emission . Since its discovery, various derivatives and modified versions of green fluorescent protein have been developed to enhance its properties, such as brightness and stability.

Classification

Green fluorescent protein belongs to a class of proteins known as fluorescent proteins, which are characterized by their ability to emit light upon excitation. It is classified under the family of chromoproteins due to its unique chromophore structure that allows it to fluoresce without the need for additional cofactors or substrates . Variants like enhanced green fluorescent protein have been engineered for improved performance in various experimental conditions.

Synthesis Analysis

Methods

The synthesis of green fluorescent protein can be achieved through several methods, including recombinant DNA technology. The gene encoding green fluorescent protein is cloned into expression vectors, which are then introduced into host cells such as Escherichia coli or mammalian cells. The expression of the protein is induced using specific promoters, allowing for large-scale production.

Technical Details

The original wild-type green fluorescent protein gene was cloned and expressed in E. coli by Douglas Prasher in 1992 . Subsequent modifications, such as the introduction of mutations (e.g., S65T), have resulted in enhanced versions like enhanced green fluorescent protein, which exhibit increased fluorescence and stability under various conditions . These modifications often involve optimizing codon usage for better expression in different organisms.

Molecular Structure Analysis

Structure

Green fluorescent protein has a unique barrel-like structure composed of 11 beta strands that form a beta-can structure surrounding a central chromophore. The chromophore itself is formed from three amino acids (serine 65, tyrosine 66, and glycine 67) during the folding process of the protein . This structural arrangement is essential for its fluorescence properties.

Data

The molecular weight of green fluorescent protein is approximately 27 kDa. Its excitation spectrum shows peaks at around 395 nm and 475 nm, while its emission spectrum peaks at approximately 509 nm . The quantum yield of fluorescence is notably high at around 0.79, indicating efficient light emission relative to absorption.

Chemical Reactions Analysis

Reactions

The primary reaction involving green fluorescent protein is the formation of its chromophore through a series of post-translational modifications during the folding process. This involves cyclization and oxidation reactions that convert the peptide backbone into a stable chromophore capable of fluorescing under UV or blue light .

Technical Details

Mechanism of Action

Process

The mechanism by which green fluorescent protein emits light involves the excitation of its chromophore by absorbing photons at specific wavelengths. Upon excitation, electrons within the chromophore are elevated to a higher energy state. As these electrons return to their ground state, they release energy in the form of visible light (green fluorescence) .

Data

Research has shown that the efficiency of this process can be influenced by factors such as pH and temperature. For instance, low pH environments can quench fluorescence due to protonation effects on the chromophore . Additionally, studies indicate that alterations in specific amino acids can enhance or diminish fluorescence intensity depending on their interactions with the chromophore .

Physical and Chemical Properties Analysis

Physical Properties

Green fluorescent protein is soluble in aqueous solutions and exhibits high stability across a range of temperatures and pH levels. Its fluorescence properties make it easily detectable using standard fluorescence microscopy techniques .

Chemical Properties

Chemically, green fluorescent protein is stable under physiological conditions but can undergo denaturation under extreme conditions (e.g., high temperatures or harsh solvents). Its ability to form an internal chromophore without additional cofactors makes it particularly versatile for biological applications .

Applications

Green fluorescent protein has numerous applications in scientific research:

  • Molecular Biology: Used as a reporter gene to study gene expression and localization within cells.
  • Cell Biology: Employed to visualize cellular processes such as trafficking, division, and apoptosis.
  • Genetic Engineering: Facilitates tracking transgenic organisms and assessing gene expression levels.
  • Biotechnology: Utilized in high-throughput screening assays to monitor protein interactions and degradation kinetics .
Historical Development and Discovery of GFP

Early Bioluminescence Research in Aequorea victoria

The foundational research on bioluminescence in the jellyfish Aequorea victoria began in the mid-20th century. In 1921, Edmund N. Harvey first documented the jellyfish's luminescent tissues, noting their yellow fluorescence under specific conditions such as mechanical stimulation or darkness [8]. This initial observation was significantly advanced in 1955 when Demorest Davenport and Joseph Nicol employed photoelectric recording and histological methods to systematically characterize the green fluorescent materials localized in the jellyfish's marginal canal [8]. Their work confirmed that the bioluminescent system involved two distinct components: a calcium-activated photoprotein (later named aequorin) that emitted blue light (~470 nm), and an accessory protein that absorbed this light and re-emitted it as green fluorescence (~509 nm). This energy transfer mechanism—later identified as Förster resonance energy transfer (FRET)—represented a critical biological phenomenon that would underpin future applications of GFP [1] [4].

Isolation and Characterization by Osamu Shimomura (1962)

The pivotal breakthrough in GFP research occurred in 1962 when Osamu Shimomura, then working with Frank Johnson at Princeton University, successfully isolated and purified the green fluorescent component from Aequorea victoria. In a monumental effort, Shimomura processed approximately 10,000 jellyfish harvested from Friday Harbor, Washington, yielding milligram quantities of two key proteins: the calcium-sensitive photoprotein aequorin and the green fluorescent protein [8]. His seminal publication detailed GFP's fundamental biophysical properties, including:

  • Auto-catalytic chromophore formation: The protein's fluorescence derived from an intrinsic chromophore requiring only molecular oxygen for activation, with no species-specific cofactors [1] [3].
  • Spectral characteristics: Wild-type GFP exhibited dual excitation peaks at 395 nm (major) and 475 nm (minor), with a single emission peak at 509 nm [3] [5].
  • Structural stability: The protein demonstrated remarkable resistance to denaturation by proteases, detergents, and extreme temperatures [3].

Shimomura's 1979 research further elucidated the chromophore's chemical structure as a p-hydroxybenzylidene-imidazolinone formed by post-translational modification of a tripeptide sequence (Ser65–Tyr66–Gly67) [3] [8]. Despite these advances, GFP's utility as a biological tool remained unrealized for over a decade due to challenges in genetic manipulation.

Table 1: Key Milestones in Early GFP Research (1921-1979)

YearResearcher(s)ContributionSignificance
1921Edmund N. HarveyInitial documentation of luminescence in Aequorea victoriaIdentified fluorescent tissues in jellyfish umbrella
1955Davenport & NicolPhotoelectric characterization of green fluorescenceConfirmed FRET mechanism between aequorin and GFP
1962Osamu ShimomuraIsolation/purification of GFP from 10,000 jellyfishFirst biochemical characterization of GFP
1971Hastings & MorinFormal naming as "Green Fluorescent Protein"Established standardized terminology
1979Osamu ShimomuraChromophore structure determinationRevealed autocatalytic formation mechanism

Cloning and Heterologous Expression by Douglas Prasher and Martin Chalfie

The molecular era of GFP commenced in 1992 when Douglas Prasher, then at the Marine Biological Laboratory, successfully cloned and sequenced the GFP gene (gfp) after constructing a cDNA library from Aequorea victoria mRNA. Prasher's publication of the 238-amino-acid sequence (26.9 kDa) revealed the protein's β-barrel structure with an embedded α-helix containing the chromophore [3] [8]. Tragically, Prasher's research funding expired before he could achieve functional expression, forcing him to abandon GFP research [8].

Martin Chalfie at Columbia University obtained Prasher's cloned sequence and achieved the critical demonstration of heterologous expression in 1994. By introducing the gfp gene into Escherichia coli and Caenorhabditis elegans, Chalfie proved that GFP:

  • Required no jellyfish-specific factors: Fluorescence occurred in diverse organisms with only molecular oxygen needed for chromophore maturation [1] [8].
  • Served as a universal marker: GFP fluorescence precisely indicated gene expression patterns in living cells without exogenous substrates [1] [3].
  • Enabled non-invasive imaging: Localization could be tracked in real-time using standard microscopy equipment [8].

This work, published in Science, established GFP as a revolutionary tool for molecular biology, allowing researchers to visualize previously invisible cellular processes [1] [8]. Concurrently, Satoshi Inouye and Frederick Tsuji independently confirmed functional expression in E. coli, validating the finding [3].

Nobel Prize-Winning Contributions (2008): Structural and Functional Engineering by Roger Y. Tsien

Roger Y. Tsien's transformative engineering of GFP expanded its scientific utility beyond a simple marker to a versatile toolkit for advanced imaging. His foundational contribution was solving GFP's X-ray crystal structure in 1996, revealing the 11-stranded β-barrel that shielded the chromophore from quenching [3]. This structural insight enabled rational mutagenesis:

  • S65T mutation (1995): Shifted excitation peak to 488 nm (matching standard FITC filters), increased fluorescence 4-fold, and improved photostability [3] [5].
  • F64L mutation: Created enhanced GFP (EGFP) by improving folding efficiency at 37°C for mammalian expression (extinction coefficient: 55,000 M⁻¹cm⁻¹; quantum yield: 0.60) [3] [5].
  • Color-shifting variants: Engineered blue (BFP, Y66H), cyan (CFP, Y66W), and yellow (YFP, T203Y) fluorescent proteins through strategic amino acid substitutions [3] [5].

Table 2: Spectral Characteristics of Key GFP Variants Engineered by Tsien and Colleagues

VariantExcitation Max (nm)Emission Max (nm)Quantum YieldKey Mutation(s)Primary Applications
Wild-type GFP395, 4755090.79NoneFoundational studies
EGFP4885070.60S65T, F64LStandard cell biology
EYFP5145270.61T203YFRET acceptor
ECFP4394760.40Y66W, N146I, M153TFRET donor
EBFP3834480.18Y66HMulticolor imaging
Superfolder GFP4855100.65>6 mutationsFusions with poorly folding proteins

Tsien's laboratory subsequently developed:

  • pH-sensitive variants (pHluorins): Enabled visualization of synaptic vesicle fusion [3].
  • Redox sensors (roGFP): Detected intracellular redox states via engineered cysteine residues [3].
  • FRET-based biosensors: Permitted real-time monitoring of calcium, protease activity, and phosphorylation using CFP-YFP pairs [1] [4].

The 2008 Nobel Prize in Chemistry was jointly awarded to Shimomura, Chalfie, and Tsien for "the discovery and development of the green fluorescent protein," recognizing their complementary contributions that transformed GFP from a biological curiosity into an indispensable scientific tool [3] [8]. Tsien's engineering innovations specifically enabled the multicolor imaging palette that revolutionized live-cell microscopy.

Table 3: Nobel Laureates and Their GFP-Related Contributions

LaureateKey ContributionYearImpact
Osamu ShimomuraIsolation, purification, and structural analysis of GFP1962-1979Identified GFP's autocatalytic chromophore
Martin ChalfieHeterologous expression in prokaryotic and eukaryotic systems1994Demonstrated GFP's utility as a universal marker
Roger Y. TsienEngineering of spectral variants and functional biosensors1995-2008Created multicolor tools for dynamic cellular imaging

Properties

CAS Number

147336-22-9

Product Name

green fluorescent protein

Molecular Formula

C9H14N2

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